6-methylimidazo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione
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Overview
Description
6-Methylimidazo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes an imidazo ring fused to a triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-methylimidazo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-methyl-1,3,5-triazine-2,4-diamine with suitable reagents to form the desired compound. The reaction conditions often include the use of solvents such as ethanol or water, and the process may be facilitated by the addition of acids like nitric acid .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those employed in laboratory settings. The process is optimized to ensure high yield and purity of the final product. Techniques such as microwave irradiation can be used to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 6-Methylimidazo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazine derivatives, while substitution reactions can produce various substituted triazine compounds .
Scientific Research Applications
6-Methylimidazo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-methylimidazo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic processes in microorganisms and cancer cells. This inhibition is often achieved through the binding of the compound to the active site of the enzyme, preventing substrate access and subsequent catalytic activity .
Comparison with Similar Compounds
1,3,5-Triazine-2,4,6-triamine (Melamine): A triazine derivative used in the production of plastics and resins.
1,3,5-Tris(oxiran-2-ylmethyl)-1,3,5-triazinane-2,4,6-trione: Known for its applications in coatings and adhesives.
Uniqueness: 6-Methylimidazo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione is unique due to its fused ring structure, which imparts distinct chemical and biological properties. Unlike melamine, which is primarily used in industrial applications, this compound has significant potential in medicinal chemistry and biological research due to its antimicrobial and anticancer activities .
Properties
IUPAC Name |
6-methyl-1H-imidazo[1,2-a][1,3,5]triazine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O2/c1-3-2-7-4-8-5(11)9-6(12)10(3)4/h2H,1H3,(H2,7,8,9,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTNSGUAKEYEURZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2N1C(=O)NC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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